molecular formula C14H11ClO2 B14112420 4-(3-Chloro-4-methoxyphenyl)benzaldehyde CAS No. 92103-16-7

4-(3-Chloro-4-methoxyphenyl)benzaldehyde

Cat. No.: B14112420
CAS No.: 92103-16-7
M. Wt: 246.69 g/mol
InChI Key: MGGYTOLVKTYBNL-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxyphenyl)benzaldehyde can be achieved through several methods. One common approach is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by various bases such as NaOH, Ba(OH)2, or NH4Cl . Microwave-assisted methods have also been developed to enhance the reaction efficiency and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. For example, starting from 2-chloro-5-bromobenzoic acid, the compound can be synthesized through a series of reactions including acylation, reduction, and formylation . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 4-(3-Chloro-4-methoxyphenyl)benzoic acid.

    Reduction: 4-(3-Chloro-4-methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methoxy substituents can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-methoxyphenyl)benzaldehyde is unique due to the presence of both chloro and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

CAS No.

92103-16-7

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C14H11ClO2/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3

InChI Key

MGGYTOLVKTYBNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)Cl

Origin of Product

United States

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